(4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a chlorophenylsulfanyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactionsThe final step involves the formation of the oxazol-5-one ring through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
(4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-bromophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one
- (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-fluorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4E)-2-(4-Tert-butylphenyl)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4E)-2-(4-tert-butylphenyl)-4-[[2-(4-chlorophenyl)sulfanyl-6-methylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClN2O2S/c1-18-5-14-25-20(15-18)16-21(28(33-25)36-24-12-10-23(31)11-13-24)17-26-29(34)35-27(32-26)19-6-8-22(9-7-19)30(2,3)4/h5-17H,1-4H3/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBVVJPNWSCNL-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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